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molecular formula C7H6O4 B128973 3,5-Dihydroxybenzoic acid CAS No. 99-10-5

3,5-Dihydroxybenzoic acid

Cat. No. B128973
M. Wt: 154.12 g/mol
InChI Key: UYEMGAFJOZZIFP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07687600B2

Procedure details

Ethyl-3,5-dihydroxybenzoate 1a (27.3 g, 150 mmol) was dissolved in acetone (750 mL). To this solution were added K2CO3 (20.7 g, 150 mmol) and 18-Crown-6 (1.9 g, 7.5 mmol) and stirred for 5 min. To this mixture, C8H17I (21.7 mL, 120 mmol) was added and stirred to reflux for 7 h. The reaction mixture was then cooled to room temperature and the solvent was evaporated to dryness. To this residue, water and ethyl acetate were added and stirred for 30 min. The organic layer was separated and aqueous layer was extracted with ethyl acetate. The combined organic layer was washed with water and brine solution. The organic layer was evaporated to dry ness and purified by silica gel column chromatography (3-4% ethyl acetate in dichloromethane) to afford 14.5 g (33% yield) of 4. The major by-product of this reaction is the compound, where two octyl groups are added to the two phenolic groups of compound 1a. 1H NMR (400 MHz, CDCl3) δ 7.14 (s, 2H), 6.6 (t, J=2.2 Hz, 1H), 5.32 (s, 1H), 4.35 (q, J=7.2 Hz, 2H), 3.95 (t, J=6.6 Hz, 2H), 1.80-1.73 (quintet, 2H), 1.46-1.28 (m, 13H), 0.88 (t, J=6.8 Hz, 3H); 13C NMR (100 MHz, CDCl3) δ 166.8, 160.3, 156.8, 132.0, 109.0, 107.8, 106.9, 68.3, 61.3, 31.7, 29.3, 29.2, 29.1, 25.9, 22.6, 14.2, 14.0; GC/MS (m/z, r.i): 294 (M+, 68), 249 (12), 182 (100), 167 (8), 137 (25), 110 (12), 69 (12), 57 (8).
Quantity
27.3 g
Type
reactant
Reaction Step One
Quantity
750 mL
Type
solvent
Reaction Step One
Name
Quantity
20.7 g
Type
reactant
Reaction Step Two
Quantity
1.9 g
Type
catalyst
Reaction Step Two
Quantity
21.7 mL
Type
reactant
Reaction Step Three
Name
Yield
33%

Identifiers

REACTION_CXSMILES
C([O:3][C:4](=[O:13])[C:5]1[CH:10]=[C:9]([OH:11])[CH:8]=[C:7]([OH:12])[CH:6]=1)C.C([O-])([O-])=O.[K+].[K+].C(I)CCCCCCC>CC(C)=O.C1OCCOCCOCCOCCOCCOC1>[OH:11][C:9]1[CH:10]=[C:5]([CH:6]=[C:7]([OH:12])[CH:8]=1)[C:4]([OH:13])=[O:3] |f:1.2.3|

Inputs

Step One
Name
Quantity
27.3 g
Type
reactant
Smiles
C(C)OC(C1=CC(=CC(=C1)O)O)=O
Name
Quantity
750 mL
Type
solvent
Smiles
CC(=O)C
Step Two
Name
Quantity
20.7 g
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Name
Quantity
1.9 g
Type
catalyst
Smiles
C1COCCOCCOCCOCCOCCO1
Step Three
Name
Quantity
21.7 mL
Type
reactant
Smiles
C(CCCCCCC)I

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred for 5 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
stirred
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 7 h
Duration
7 h
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated to dryness
ADDITION
Type
ADDITION
Details
To this residue, water and ethyl acetate were added
STIRRING
Type
STIRRING
Details
stirred for 30 min
Duration
30 min
CUSTOM
Type
CUSTOM
Details
The organic layer was separated
EXTRACTION
Type
EXTRACTION
Details
aqueous layer was extracted with ethyl acetate
WASH
Type
WASH
Details
The combined organic layer was washed with water and brine solution
CUSTOM
Type
CUSTOM
Details
The organic layer was evaporated
CUSTOM
Type
CUSTOM
Details
to dry ness
CUSTOM
Type
CUSTOM
Details
purified by silica gel column chromatography (3-4% ethyl acetate in dichloromethane)

Outcomes

Product
Details
Reaction Time
5 min
Name
Type
product
Smiles
OC=1C=C(C(=O)O)C=C(C1)O
Measurements
Type Value Analysis
AMOUNT: MASS 14.5 g
YIELD: PERCENTYIELD 33%
YIELD: CALCULATEDPERCENTYIELD 62.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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